3-(4-Bromobenzyl)-6-iodo-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromobenzyl)-6-iodo-4(3H)-quinazolinone is a heterocyclic organic compound that contains both bromine and iodine atoms. This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzyl)-6-iodo-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzylamine and 6-iodoanthranilic acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic anhydride, to form the quinazolinone core.
Cyclization: The intermediate product is then cyclized under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzyl)-6-iodo-4(3H)-quinazolinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the quinazolinone core.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Coupling Reactions: Palladium catalysts are typically employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4-Bromobenzyl)-6-iodo-4(3H)-quinazolinone has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzyl)-6-iodo-4(3H)-quinazolinone involves its interaction with molecular targets, such as enzymes or receptors. The bromine and iodine atoms can form halogen bonds with target proteins, influencing their activity. The quinazolinone core can also interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzylamine: A precursor in the synthesis of 3-(4-Bromobenzyl)-6-iodo-4(3H)-quinazolinone.
6-Iodoanthranilic Acid: Another precursor used in the synthesis.
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Uniqueness
This compound is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation is not commonly found in other quinazolinone derivatives, making it a valuable compound for research and development.
Properties
CAS No. |
302913-25-3 |
---|---|
Molecular Formula |
C15H10BrIN2O |
Molecular Weight |
441.06 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]-6-iodoquinazolin-4-one |
InChI |
InChI=1S/C15H10BrIN2O/c16-11-3-1-10(2-4-11)8-19-9-18-14-6-5-12(17)7-13(14)15(19)20/h1-7,9H,8H2 |
InChI Key |
YJRCQDKRJJYLBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.